molecular formula C25H19ClN4O2S B3019972 3-(2-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034489-82-0

3-(2-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B3019972
CAS No.: 2034489-82-0
M. Wt: 474.96
InChI Key: KOIITDUWKGKESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2034489-82-0) is a quinazolin-4(3H)-one derivative featuring a 2-chlorobenzyl group at position 3 and a 3-(o-tolyl)-1,2,4-oxadiazole moiety linked via a methylthio group at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for antimicrobial, anticancer, and anti-inflammatory activities . The 2-chlorobenzyl substituent enhances lipophilicity and may influence receptor binding, while the o-tolyl group on the oxadiazole introduces steric and electronic effects critical for bioactivity .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-16-8-2-4-10-18(16)23-28-22(32-29-23)15-33-25-27-21-13-7-5-11-19(21)24(31)30(25)14-17-9-3-6-12-20(17)26/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIITDUWKGKESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their therapeutic potential in various fields, including oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and data.

The compound features a complex structure that includes a quinazolinone core, a chlorobenzyl group, and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activities through various mechanisms:

  • Antiproliferative Activity : Quinazolinones typically exhibit cytotoxic effects against cancer cell lines by inhibiting key signaling pathways involved in cell growth and proliferation.
  • Antimicrobial Properties : The structural components may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with related quinazolinone derivatives, which may provide insights into the potential effects of the target compound.

Anticancer Activity

Research indicates that quinazolinone derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, derivatives with similar structures exhibited IC50 values as low as 7.09 µM against HepG2 cells .
CompoundCell LineIC50 (µM)
Compound AHepG27.09
Compound BMCF-711.94
Compound CA278010.58

Antimicrobial Activity

Quinazolinones have also been studied for their antimicrobial properties. In particular:

  • Activity Against MRSA : Some quinazolinone derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as therapeutic agents .
CompoundTarget BacteriaMIC (µg/mL)
Compound DS. aureus<0.5
Compound ES. pneumoniae1.0

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various quinazolinone derivatives, including those structurally similar to the target compound. Results indicated that modifications in substituents significantly affected cytotoxicity profiles, with certain derivatives achieving sub-micromolar potency against multiple cancer cell lines .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of quinazolinone compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications led to enhanced antibacterial properties, suggesting a correlation between chemical structure and biological efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, the oxadiazole ring has been associated with the inhibition of bacterial growth and fungal pathogens. Research has shown that derivatives similar to this compound can effectively combat resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The quinazolinone structure is recognized for its anticancer activity. Compounds derived from quinazolinones have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the oxadiazole moiety may enhance these properties, suggesting that this compound could be explored further as a novel anticancer agent .

Pest Control

The compound's structural features may also lend themselves to applications in agrochemicals as a pesticide or herbicide. Compounds with similar structures have been shown to exhibit insecticidal and fungicidal activities. The potential use of this compound in crop protection could be significant, especially in developing sustainable agricultural practices .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Antimicrobial Study : A derivative containing a similar oxadiazole structure was tested against various bacterial strains, showing potent activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Research : In vitro studies demonstrated that quinazolinone derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase.

These case studies provide preliminary evidence supporting further investigation into the biological activities of this specific compound.

Comparison with Similar Compounds

Structural Comparison with Analogues

Key structural variations among similar compounds include substitutions on the benzyl group (position 3) and the aryl group attached to the oxadiazole ring (position 5). Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound 2034489-82-0 C25H18ClN4O2S* ~481.95 3-(2-Chlorobenzyl), 3-(o-tolyl)-1,2,4-oxadiazole
3-(4-Chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 2034326-72-0 C24H16ClFN4O2S 495.92 3-(4-Chlorobenzyl), 3-(4-fluorophenyl)-1,2,4-oxadiazole
3-(2-Chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 2034573-25-4 C24H16Cl2N4O2S 495.40 3-(2-Chlorobenzyl), 3-(4-chlorophenyl)-1,2,4-oxadiazole
3-(4-Chlorobenzyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 1793867-08-9 C26H21ClN4O4S 521.00 3-(4-Chlorobenzyl), 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole

*Calculated based on structural analogy to .

Key Observations:
  • Oxadiazole Substitution : The o-tolyl (2-methylphenyl) group in the target compound introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl or 4-chlorophenyl) in analogues. This difference could modulate metabolic stability and target affinity .

Pharmacological Comparison

Antimicrobial Activity

Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • : Compounds with 3-benzyl and oxadiazole-thioether substituents showed MIC values of 8–64 μg/mL against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans). Bactericidal activity (MBC/MFC) was generally weaker than bacteriostatic effects .
  • : A trifluoromethyl-substituted analogue displayed superior activity against Xanthomonas oryzae (EC50 = 22.1 μg/mL), attributed to enhanced electron-withdrawing effects and membrane permeability .
Target Compound Implications:

The o-tolyl group’s electron-donating nature may reduce antibacterial potency compared to fluorinated analogues but could improve oral bioavailability due to increased lipophilicity.

Cytotoxicity

  • : Quinazolinones with 3-amantadinyl substitutions exhibited cytotoxicity (IC50 = 10–100 μM) on HeLa cells, with compound 7 showing 50% inhibition at 10 μM .
Target Compound Implications:

The absence of strongly electronegative groups (e.g., CF3) may reduce cytotoxicity risks, but specific data are lacking.

Yield and Purity Challenges:
  • Steric hindrance from the o-tolyl group may reduce coupling efficiency compared to para-substituted analogues.
  • Chromatographic purification is critical due to similar polarities of byproducts.

Q & A

Q. What are the common synthetic routes for preparing quinazolinone derivatives with chlorobenzyl and oxadiazole substituents?

The synthesis of such derivatives typically involves multi-step heterocyclic reactions. For example:

  • Step 1 : Condensation of 2-chlorobenzyl chloride with a thiol-containing intermediate (e.g., mercaptoquinazolinone) under basic conditions to form the thioether linkage .
  • Step 2 : Oxadiazole ring formation via cyclization of amidoximes or nitrile oxides. For instance, reacting o-tolyl-substituted amidoximes with activating agents like POCl₃ or using microwave-assisted conditions to enhance reaction efficiency .
  • Purification : Products are often isolated via column chromatography or recrystallization from solvents like ethanol or ethyl acetate .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, the thioether proton typically appears as a singlet near δ 4.0–4.5 ppm, while aromatic protons from the quinazolinone and oxadiazole rings show splitting patterns in δ 7.0–8.5 ppm .
  • X-Ray Diffraction : Single-crystal X-ray analysis resolves the 3D structure, including bond angles and dihedral angles between the quinazolinone core and substituents. Data from related compounds (e.g., triazoloquinazolinones) show intermolecular hydrogen bonding influencing crystal packing .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values are compared to reference drugs like ciprofloxacin .
  • Antifungal Testing : Evaluate inhibition of C. albicans or A. niger growth in Sabouraud dextrose broth, measuring zones of inhibition or IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance reaction rates and yields by reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time from hours to minutes .
  • Temperature Control : Maintaining 70–80°C during cyclization steps prevents decomposition of thermally sensitive intermediates .

Q. What computational approaches are used to study the electronic properties of this compound?

  • DFT Calculations : Gaussian 09 or similar software calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity and active sites. For example, the oxadiazole ring’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., bacterial dihydrofolate reductase), guiding structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions between experimental and computational data?

  • Case Study : If experimental X-ray data shows a planar quinazolinone core but DFT predicts slight distortion, re-examine crystal packing forces (e.g., π-π stacking) that may enforce planarity .
  • Validation : Use multiple computational methods (e.g., MP2 vs. DFT) and compare with vibrational spectroscopy (IR/Raman) to resolve discrepancies in bond lengths or angles .

Q. What strategies enhance the antimicrobial activity of quinazolinone-oxadiazole hybrids?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro or fluoro) on the o-tolyl ring to increase membrane permeability. For example, fluorinated analogs show 2–4× lower MIC values against P. aeruginosa .
  • Bioisosteric Replacement : Replace the thioether linkage with sulfone or sulfoxide groups to improve metabolic stability without sacrificing activity .

Q. What reaction mechanisms are proposed for key synthetic steps?

  • Thioether Formation : Nucleophilic attack of a quinazolinone thiolate anion on 2-chlorobenzyl chloride proceeds via an SN₂ mechanism, with rate dependence on solvent polarity and base strength .
  • Oxadiazole Cyclization : Amidoximes react with activating agents (e.g., POCl₃) to form nitrile intermediates, which undergo [3+2] cycloaddition with carbonyl compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.